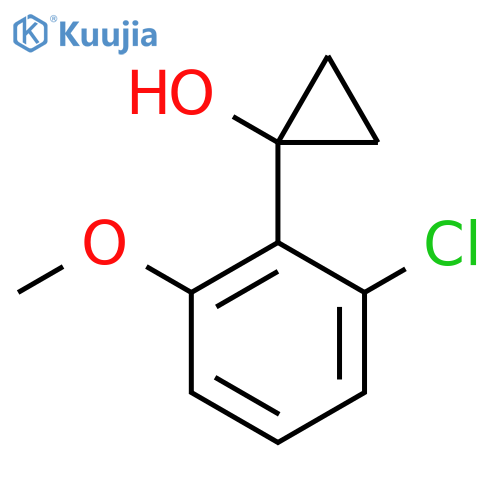Cas no 1896181-16-0 (1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol)

1896181-16-0 structure
商品名:1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol
- 1896181-16-0
- EN300-1976426
-
- インチ: 1S/C10H11ClO2/c1-13-8-4-2-3-7(11)9(8)10(12)5-6-10/h2-4,12H,5-6H2,1H3
- InChIKey: PKOZWRGGHQJIEA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(CC1)O)OC
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976426-10.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1976426-0.05g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-0.25g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-1.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1976426-0.1g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-0.5g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-10g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-5.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1976426-1g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-1976426-2.5g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 2.5g |
$1791.0 | 2023-09-16 |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
1896181-16-0 (1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol) 関連製品
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
